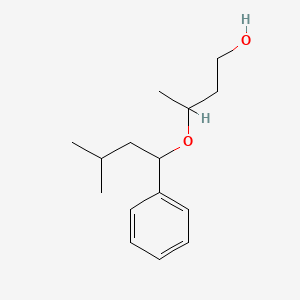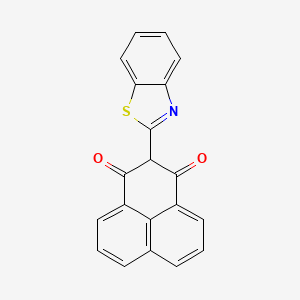
2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent and an oxidant. The reaction is carried out at elevated temperatures, usually around 50°C, to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts. For instance, samarium triflate has been used as a reusable acid catalyst in aqueous medium, providing a more sustainable approach to the synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The benzothiazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity. This compound can also interfere with DNA replication and protein synthesis, making it a potent antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial properties.
2-Phenylbenzothiazole: Used in the synthesis of fluorescent dyes.
2-Methylbenzothiazole: Investigated for its anti-inflammatory activities.
Uniqueness
What sets 2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione apart is its unique structure, which combines the benzothiazole ring with a phenalene moiety. This structural combination enhances its biological activity and broadens its range of applications compared to other benzothiazole derivatives .
Properties
CAS No. |
918158-28-8 |
|---|---|
Molecular Formula |
C20H11NO2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)phenalene-1,3-dione |
InChI |
InChI=1S/C20H11NO2S/c22-18-12-7-3-5-11-6-4-8-13(16(11)12)19(23)17(18)20-21-14-9-1-2-10-15(14)24-20/h1-10,17H |
InChI Key |
OAVCSCGLPHRXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


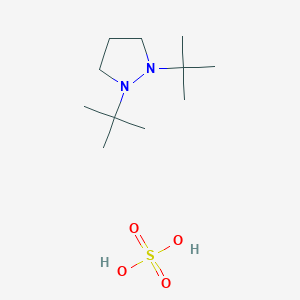
![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)

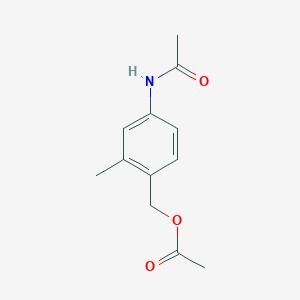
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)
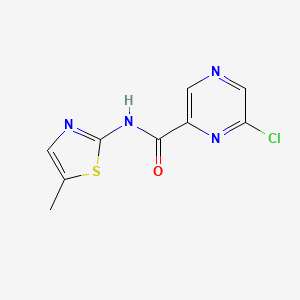

![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
